Cas no 56011-31-5 (3-bromo-2-methyl-1-phenylpropan-1-one)

3-Bromo-2-methyl-1-phenylpropan-1-one is a brominated aromatic ketone with the molecular formula C₁₀H₁₁BrO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive α-bromo ketone moiety makes it valuable for nucleophilic substitution and cyclization reactions, enabling the construction of complex molecular frameworks. The presence of both bromine and a phenyl group enhances its utility in cross-coupling and functionalization reactions. High purity and consistent quality ensure reliable performance in research and industrial applications. Proper handling is advised due to its potential reactivity and sensitivity to moisture.
3-bromo-2-methyl-1-phenylpropan-1-one structure
56011-31-5 structure
Product name:3-bromo-2-methyl-1-phenylpropan-1-one
CAS No:56011-31-5
MF:C10H11OBr
Molecular Weight:227.098
CID:4037021

3-bromo-2-methyl-1-phenylpropan-1-one 化学的及び物理的性質

名前と識別子

    • 1-Propanone, 3-bromo-2-methyl-1-phenyl-
    • 3-bromo-2-methyl-1-phenylpropan-1-one

3-bromo-2-methyl-1-phenylpropan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
BBV-94266871-2.5g
3-bromo-2-methyl-1-phenylpropan-1-one
56011-31-5 95%
2.5g
$2554.0 2023-10-28
Enamine
BBV-94266871-10.0g
3-bromo-2-methyl-1-phenylpropan-1-one
56011-31-5 95%
10.0g
$4067.0 2023-01-30
Enamine
BBV-94266871-1.0g
3-bromo-2-methyl-1-phenylpropan-1-one
56011-31-5 95%
1.0g
$1232.0 2023-01-30
Enamine
BBV-94266871-5.0g
3-bromo-2-methyl-1-phenylpropan-1-one
56011-31-5 95%
5.0g
$3235.0 2023-01-30
Enamine
BBV-94266871-5g
3-bromo-2-methyl-1-phenylpropan-1-one
56011-31-5 95%
5g
$3235.0 2023-10-28
Enamine
BBV-94266871-10g
3-bromo-2-methyl-1-phenylpropan-1-one
56011-31-5 95%
10g
$4067.0 2023-10-28
Enamine
BBV-94266871-1g
3-bromo-2-methyl-1-phenylpropan-1-one
56011-31-5 95%
1g
$1232.0 2023-10-28

3-bromo-2-methyl-1-phenylpropan-1-one 関連文献

3-bromo-2-methyl-1-phenylpropan-1-oneに関する追加情報

Professional Introduction to 3-bromo-2-methyl-1-phenylpropan-1-one (CAS No. 56011-31-5)

3-bromo-2-methyl-1-phenylpropan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 56011-31-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated aromatic system and an aliphatic side chain, has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in synthetic chemistry and a potential precursor for various biologically active molecules.

The structural motif of 3-bromo-2-methyl-1-phenylpropan-1-one consists of a phenyl ring substituted at the 3-position with a bromine atom, an adjacent methyl group at the 2-position, and an isobutyl side chain attached to the carbonyl carbon. This unique arrangement imparts distinct reactivity patterns, making it a candidate for further functionalization. The presence of the bromine atom allows for nucleophilic aromatic substitution reactions, while the ketone functionality provides opportunities for condensation reactions such as Claisen or aldol-type couplings.

In recent years, the pharmaceutical industry has shown increasing interest in molecules containing aromatic and heteroaromatic systems due to their potential interactions with biological targets. 3-bromo-2-methyl-1-phenylpropan-1-one fits into this category, as its structure can be modified to explore various pharmacophores. For instance, further derivatization at the phenyl ring or the aliphatic chain could yield compounds with altered physicochemical properties and biological activities. This adaptability has made it a focus of interest in medicinal chemistry efforts aimed at discovering novel therapeutic agents.

One of the most compelling aspects of 3-bromo-2-methyl-1-phenylpropan-1-one is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactivity to construct intricate scaffolds that mimic natural products or designed structures predicted to exhibit specific biological functions. For example, its use in constructing benzodiazepine analogs has been explored, where the bromine atom serves as a handle for introducing additional substituents that fine-tune receptor binding affinities.

The synthesis of 3-bromo-2-methyl-1-phenylpropan-1-one itself is an intriguing process that highlights modern synthetic methodologies. One common approach involves the bromination of an existing ketone or aldehyde derivative, followed by rearrangement or functional group interconversion. Alternatively, cross-coupling reactions between aryl halides and organometallic species can be employed to construct the desired phenyl-substituted backbone. These synthetic strategies not only showcase the compound's versatility but also reflect advancements in catalytic systems that enhance reaction efficiency and selectivity.

Recent studies have begun to explore the mechanistic aspects of reactions involving 3-bromo-2-methyl-1-phenylpropan-1-one, particularly in terms of how its structural features influence reaction outcomes. Computational studies have provided insights into transition state geometries and energy profiles, helping chemists predict and optimize synthetic pathways. Such work is crucial for designing experiments that maximize yield and minimize unwanted byproducts, especially when scaling up reactions for industrial applications.

Beyond its role as a synthetic intermediate, 3-bromo-2-methyl-1-phenylpropan-1-one has found applications in materials science and agrochemical research. Its ability to undergo diverse transformations allows chemists to tailor its properties for specific uses, such as creating polymers with tailored thermal or mechanical characteristics or developing pesticides with improved efficacy and environmental safety profiles.

The future direction of research involving 3-bromo-2-methyl-1-phenylpropan-1-one is likely to be shaped by emerging trends in green chemistry and drug discovery technologies. Innovations such as flow chemistry and biocatalysis could offer more sustainable routes to synthesizing derivatives of this compound, while high-throughput screening methods may accelerate the identification of novel bioactive scaffolds derived from it.

In conclusion,3-bromo -2 -methyl - 1 - phenylpropan - 1 - one (CAS No. 56011 -31 -5) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse synthetic applications, making it indispensable in pharmaceutical research and industrial chemistry alike. As our understanding of molecular interactions deepens and new synthetic tools become available, 3 -bromo - 2 -methyl - 1 - phenylpropan - 1 - one will undoubtedly continue to play a pivotal role in advancing chemical innovation.

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